molecular formula C8H7N3OS B7794845 2-Methylthieno[2,3-d]pyrimidin-6-ylformamide CAS No. 887569-67-7

2-Methylthieno[2,3-d]pyrimidin-6-ylformamide

Cat. No.: B7794845
CAS No.: 887569-67-7
M. Wt: 193.23 g/mol
InChI Key: OHUZZJOJAKESLS-UHFFFAOYSA-N
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Description

2-Methylthieno[2,3-d]pyrimidin-6-ylformamide is a heterocyclic compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 g/mol . This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthieno[2,3-d]pyrimidin-6-ylformamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylthieno[2,3-d]pyrimidin-6-ylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions may require the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered oxidation states

    Substitution: Substituted thieno[2,3-d]pyrimidine derivatives

Scientific Research Applications

2-Methylthieno[2,3-d]pyrimidin-6-ylformamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylthieno[2,3-d]pyrimidin-6-ylformamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions result in the modulation of cellular processes and can have therapeutic effects in various diseases.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-d]pyrimidine
  • 2-Methylthieno[2,3-d]pyrimidine
  • Thieno[2,3-d]pyrimidin-6-ylamine

Uniqueness

2-Methylthieno[2,3-d]pyrimidin-6-ylformamide is unique due to the presence of the formamide group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-methylthieno[2,3-d]pyrimidin-6-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-5-9-3-6-2-7(10-4-12)13-8(6)11-5/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUZZJOJAKESLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=C(SC2=N1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235991
Record name N-(2-Methylthieno[2,3-d]pyrimidin-6-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887569-67-7
Record name N-(2-Methylthieno[2,3-d]pyrimidin-6-yl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887569-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methylthieno[2,3-d]pyrimidin-6-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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